Desmethyl Levofloxacin-d8 Hydrochloride

Description

Historical Context and Development

The development of Desmethyl Levofloxacin-d8 Hydrochloride is intrinsically linked to the broader history of fluoroquinolone antibiotics and the evolution of analytical chemistry requirements. The quinolone class of antibiotics traces its origins to the discovery of nalidixic acid in 1962 by George Lesher and coworkers, who identified this compound in a distillate during an attempt at chloroquine synthesis. This serendipitous discovery marked the beginning of five decades of quinolone development and clinical use.

The progression from first-generation quinolones to the sophisticated fluoroquinolones of today represents a remarkable journey of pharmaceutical innovation. Levofloxacin itself emerged as a third-generation fluoroquinolone, being one of the isomers of ofloxacin. Scientists at Daiichi Seiyaku synthesized and developed both ofloxacin and levofloxacin, with the pure levo form successfully isolated in 1985 after previous unsuccessful attempts to separate the two isomers. The researchers demonstrated that the levo form was less toxic and more potent than its counterpart, leading to its independent development and eventual approval.

Levofloxacin received its first approval for marketing in Japan in 1993 for oral administration under the brand name Cravit. Working in collaboration with Johnson & Johnson, Daiichi obtained United States Food and Drug Administration approval in 1996 under the brand name Levaquin for treating bacterial sinusitis, bacterial exacerbations of bronchitis, community-acquired pneumonia, uncomplicated skin infections, complicated urinary tract infections, and acute pyelonephritis.

The development of deuterium-labeled analogs like this compound emerged from the pharmaceutical industry's increasing need for sophisticated analytical tools. As regulatory requirements became more stringent and analytical techniques more advanced, the demand for highly specific internal standards grew substantially. The synthesis of stable isotope-labeled compounds became essential for accurate quantification in biological matrices, where matrix effects could significantly impact analytical results.

Classification and Relationship to Fluoroquinolones

This compound belongs to the fluoroquinolone family of compounds, sharing the fundamental structural characteristics that define this important class of antimicrobial agents. Fluoroquinolones constitute a large group of broad-spectrum bactericidal compounds that share a bicyclic core structure related to the substance 4-quinolone. The classification of quinolone antibiotics follows a generational system based on their spectrum of activity and chemical modifications.

The fluoroquinolone classification system demonstrates the evolutionary development of these compounds. First-generation quinolones, exemplified by nalidixic acid, primarily targeted Gram-negative bacteria and found their main application in urinary tract infections. Second-generation quinolones introduced fluorine atoms into their structure, creating the fluoroquinolone subclass and significantly expanding antibacterial activity to include some Gram-positive bacteria. Third-generation fluoroquinolones, including levofloxacin, further improved Gram-positive coverage, while fourth-generation fluoroquinolones offer broad-spectrum activity including anaerobic bacteria.

The mechanism of action that characterizes fluoroquinolones involves the inhibition of bacterial topoisomerase IV and DNA gyrase, both of which are type II topoisomerases essential for DNA replication, transcription, repair, and recombination. Levofloxacin functions as the left-handed isomer of the racemate ofloxacin, with the antibacterial activity of ofloxacin residing primarily in this L-isomer. This stereochemical specificity underlies the development of levofloxacin as a distinct therapeutic entity.

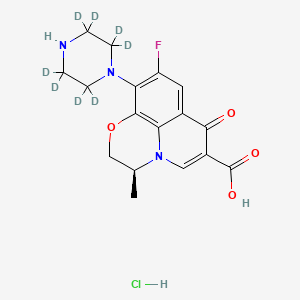

This compound represents a metabolite analog of levofloxacin where the methyl group has been removed and deuterium atoms have been incorporated at specific positions. The chemical structure maintains the core fluoroquinolone framework while incorporating deuterium labels that enable its function as an analytical standard. The compound retains the essential structural elements including the fluorine atom at position 9, the carboxylic acid group, and the piperazine ring system, albeit with modifications that distinguish it from the parent drug.

Significance in Analytical Chemistry

The role of this compound in analytical chemistry extends far beyond simple identification purposes, representing a cornerstone technology for quantitative bioanalysis in pharmaceutical research and development. As a stable isotope-labeled internal standard, this compound addresses critical challenges in liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry applications where accurate quantification of levofloxacin and its metabolites is essential.

The fundamental principle underlying the use of deuterium-labeled internal standards relies on their nearly identical chemical and physical properties compared to their non-labeled counterparts, while maintaining distinct mass spectral characteristics that enable unambiguous identification and quantification. This approach effectively compensates for matrix effects, ion suppression, and extraction efficiency variations that can significantly impact analytical accuracy and precision in complex biological samples.

Mass spectrometry imaging applications have demonstrated the particular value of deuterium-labeled standards in pharmaceutical research. Studies investigating levofloxacin distribution in tuberculosis-infected rabbit lung sections utilized stable isotope-labeled standards to achieve accurate quantification across different tissue compartments. The research employed matrix-assisted laser desorption ionization mass spectrometry imaging at 75 micrometers spatial resolution, enabling detailed visualization of drug distribution while maintaining quantitative accuracy through the use of deuterated internal standards.

The analytical applications of this compound span multiple areas of pharmaceutical research including analytical method development, method validation, and quality controlled applications for Abbreviated New Drug Applications or during commercial production of levofloxacin. The compound enables analytical chemists to establish robust, validated methods that meet regulatory requirements for bioanalytical method validation, particularly in areas such as accuracy, precision, selectivity, and stability assessments.

Pharmaceutical companies and contract research organizations rely on such deuterium-labeled standards to support pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications. The availability of high-purity, well-characterized internal standards like this compound with chemical purity exceeding 95% and isotopic enrichment of 98% ensures reliable analytical performance across diverse analytical platforms.

Overview of Deuterium Labeling in Chemical Research

Deuterium labeling represents a fundamental technology in modern chemical research, providing researchers with powerful tools for studying molecular behavior, metabolic pathways, and drug disposition. Organic compounds labeled with hydrogen isotopes play crucial roles in numerous areas ranging from materials science to medicinal chemistry. The replacement of hydrogen by deuterium gives rise to improved absorption, distribution, metabolism, and excretion properties in drugs while enabling the preparation of internal standards for analytical mass spectrometry.

The theoretical foundation of deuterium labeling rests on the kinetic isotope effect, where the substitution of hydrogen with deuterium alters reaction rates due to the mass difference between these isotopes. Deuterium, being a stable isotope of hydrogen that is twice as heavy, provides an ideal tracer for studying metabolic pathways and other biological processes. Deuterium-labeled compounds remain chemically identical to their non-labeled counterparts, but their heavier mass can alter their physical and chemical properties in predictable ways.

Recent developments in deuterium and tritium labeling methodologies have expanded the toolkit available to synthetic chemists and analytical researchers. Beyond fundamental hydrogen isotope exchange reactions and the use of isotopically labeled analogues of common organic reagents, numerous reductive and dehalogenative deuteration techniques and other transformations with isotope incorporation have emerged. These advances enable more efficient and selective incorporation of deuterium labels into complex molecular structures.

The synthetic approaches for preparing deuterium-labeled compounds like this compound involve sophisticated methodologies that ensure high isotopic purity and chemical integrity. Patent literature describes synthetic methods for stable isotope-labeled levofloxacin that achieve chemical purity exceeding 99% and isotope abundance greater than 99% after simple separation and purification procedures. These methods typically employ piperazine as a starting material, followed by protection, deuterium incorporation, deprotection, and final coupling steps to achieve the desired labeled product.

The applications of deuterium-labeled compounds extend across multiple research domains including drug discovery, metabolism studies, and protein structure determination. In drug discovery, deuterium labeling provides valuable insights into metabolic pathways and clearance rates of potential drug candidates, helping researchers optimize their lead compounds. The technology enables scientists to study drug metabolism in vivo, allowing for better understanding of how drugs are absorbed, distributed, metabolized, and excreted by the body.

The production challenges associated with deuterium-labeled compounds include the limited availability and high cost of deuterium sources, making these compounds expensive and challenging to produce in large quantities. Despite these economic considerations, the analytical and research benefits of deuterium-labeled internal standards like this compound justify their use in critical pharmaceutical applications where analytical accuracy and regulatory compliance are paramount.

The quality standards for deuterium-labeled compounds in analytical applications demand rigorous characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography analysis to confirm structural integrity and isotopic purity. Commercial suppliers provide detailed characterization data compliant with regulatory guidelines, ensuring that these specialized research tools meet the stringent requirements of pharmaceutical analysis and regulatory submission.

Propriétés

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-GPWHIHKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Desmethyl Levofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Antimicrobial Activity

Desmethyl Levofloxacin-d8 Hydrochloride demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This compound can serve as a valuable tool in studying bacterial resistance mechanisms and the efficacy of fluoroquinolone antibiotics.

Pharmacokinetic Studies

The deuterated form of Desmethyl Levofloxacin allows researchers to track its metabolic pathways without altering biological efficacy. This property is particularly useful in pharmacokinetic studies where precise measurements of drug absorption, distribution, metabolism, and excretion are critical. The incorporation of deuterium can enhance the sensitivity of analytical techniques such as mass spectrometry.

Drug Interaction Studies

This compound is instrumental in interaction studies involving other pharmaceuticals or biological molecules. By using this compound as an isotopically labeled internal standard, researchers can elucidate the interactions between various drugs and their metabolites, providing insights into potential drug-drug interactions.

Environmental Monitoring

Recent studies have highlighted the role of fluoroquinolone antibiotics in environmental settings, particularly in wastewater treatment facilities. This compound can be utilized as a tracer to assess the fate of fluoroquinolones in aquatic environments. Its stability under various conditions makes it suitable for monitoring contamination levels and understanding the ecological impact of pharmaceutical residues.

Several studies have documented the applications of this compound in various contexts:

- Pharmacokinetics : Research has shown that the incorporation of deuterium can lead to improved metabolic profiling in human subjects, allowing for better understanding of drug behavior in vivo.

- Environmental Impact : Studies conducted across multiple European cities have monitored fluoroquinolone levels in wastewater, revealing trends in usage and resistance patterns that can inform public health strategies.

- Drug Development : The compound has been utilized as a reference standard in developing new antibiotics, aiding in the assessment of efficacy against resistant bacterial strains.

Mécanisme D'action

The mechanism of action of Desmethyl Levofloxacin-d8 Hydrochloride is similar to that of Levofloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Limitations and Considerations

Activité Biologique

Desmethyl Levofloxacin-d8 Hydrochloride is a deuterated derivative of Desmethyl Levofloxacin, which itself is a metabolite of the fluoroquinolone antibiotic Levofloxacin. This compound is notable for its enhanced stability and specificity in biochemical applications, particularly in pharmacokinetic studies and proteomics. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and research applications.

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- Structure : The presence of deuterium isotopes contributes to the compound's stability and allows for more precise tracking in metabolic studies.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively leads to bacterial cell death, similar to its parent compound, Levofloxacin.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Moderate effectiveness |

| Streptococcus pneumoniae | Effective |

The compound's broad-spectrum activity makes it a valuable candidate for further research in antibiotic development and resistance studies.

Research Applications

This compound is utilized in various scientific fields:

- Analytical Chemistry : Used as a reference standard for quantifying Levofloxacin and its metabolites.

- Pharmacokinetics : Its deuterated nature allows researchers to study drug metabolism without altering biological efficacy.

- Microbiology : Investigated for its potential to combat antibiotic-resistant strains of bacteria.

Case Studies

-

Pharmacokinetic Studies :

A study conducted on the pharmacokinetics of this compound demonstrated that its isotopic labeling allowed for enhanced tracking of metabolic pathways in human subjects. The results indicated that the compound maintained similar pharmacodynamic properties to its non-deuterated counterpart while providing clearer insights into metabolic processes . -

Antimicrobial Efficacy :

In a comparative analysis involving various fluoroquinolones, this compound exhibited comparable efficacy against resistant strains of Staphylococcus aureus. This suggests that the deuterated form may be beneficial in overcoming certain resistance mechanisms associated with traditional antibiotics .

Q & A

Q. How can researchers confirm the structural identity of Desmethyl Levofloxacin-d8 Hydrochloride in synthetic batches?

To confirm structural identity, use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₇H₁₁D₈ClFN₃O₄; MW: 391.85) and isotopic purity. Compare deuterium incorporation with non-deuterated Desmethyl Levofloxacin Hydrochloride (CAS 117707-40-1) via ¹H NMR, where deuterated protons exhibit no signal . Additionally, FTIR can validate functional groups (e.g., carboxylic acid, fluorine) .

Q. What is the role of this compound as a metabolite in antimicrobial studies?

As a deuterated analog of the levofloxacin metabolite, it serves as an internal standard for quantifying parent drug degradation or metabolic pathways. Its mechanism involves inhibiting bacterial DNA gyrase, disrupting supercoiling and replication. Researchers should validate its activity against target pathogens (e.g., E. coli) via minimum inhibitory concentration (MIC) assays .

Q. What experimental precautions are necessary when handling this compound?

Follow OSHA and EN standards:

Q. How should researchers design stability studies for this compound in biological matrices?

Q. What chromatographic methods are recommended for purity analysis?

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 294 nm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min). Compare retention times with non-deuterated standards .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound impact pharmacokinetic (PK) studies?

Deuterium may alter metabolic rates (kinetic isotope effect) or binding affinity. To mitigate:

Q. What strategies resolve discrepancies in quantification when using this compound as an internal standard?

Q. How can researchers differentiate this compound from its positional isomers or degradation products?

Q. What advanced techniques elucidate the interaction between this compound and bacterial DNA gyrase?

Q. How can researchers address batch-to-batch variability in deuterium labeling efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.